2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol
Description
Properties
Molecular Formula |
C12H12F6O |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H12F6O/c1-10(2,6-19)7-3-8(11(13,14)15)5-9(4-7)12(16,17)18/h3-5,19H,6H2,1-2H3 |
InChI Key |
YBYKJWJUMHIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Halide
- Starting from commercially available 3,5-bis(trifluoromethyl)-1-halobenzene (bromide or chloride), the arylmagnesium halide is generated by reaction with magnesium metal.
- The reaction solvent is critical: aliphatic ethers such as tetrahydrofuran (THF) alone or mixed with aromatic hydrocarbons (e.g., toluene, xylenes) are preferred to stabilize the organomagnesium intermediate.
- This Grignard reagent formation is performed under anhydrous conditions to prevent quenching.
Hydrolysis and Isolation
- After formylation, the reaction mixture is hydrolyzed with aqueous mineral acid such as sulfuric acid or hydrochloric acid.
- This step converts the magnesium alkoxide intermediate to the free benzyl alcohol.
- The product, 3,5-bis(trifluoromethyl)benzyl alcohol, is isolated by crystallization or vacuum distillation.
- Typical yields are high, often exceeding 90%.
Conversion to 2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol
While direct literature on the exact synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol is limited, typical preparation routes for such tertiary alcohols bearing aryl and methyl substituents involve:
Grignard Addition to Ketones or Aldehydes
- The 3,5-bis(trifluoromethyl)phenylmagnesium halide can be reacted with an appropriate ketone or aldehyde that contains the methyl and hydroxyl functionalities.
- For example, reaction with acetone or a suitable methyl-substituted aldehyde can yield the tertiary alcohol after aqueous workup.
- The reaction is conducted in anhydrous ether solvents at low to moderate temperatures to control selectivity.
Alternative Synthetic Route via Reductive Amination and Subsequent Hydroxylation
- In related aryl-trifluoromethyl compound syntheses, reductive amination of aldehyde intermediates followed by hydroxylation steps have been employed.
- However, for the target tertiary alcohol, direct Grignard addition is more straightforward.
Experimental Data Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of arylmagnesium halide | Mg + 3,5-bis(trifluoromethyl)-1-bromobenzene, THF | Ambient to reflux | 1-3 | - | Anhydrous conditions essential |
| Formylation with paraformaldehyde | Solid paraformaldehyde (1.0-1.05 eq), THF/toluene | 30-90 | 1-5 | >90 | Excess paraformaldehyde (>5%) lowers yield |
| Hydrolysis | Aqueous H2SO4 or HCl (20%), ice bath cooling | 20-37 | 1 | - | Hydrolysis of magnesium alkoxide to benzyl alcohol |
| Isolation | Crystallization or vacuum distillation | - | - | - | Purification of 3,5-bis(trifluoromethyl)benzyl alcohol |
| Grignard addition to ketone/aldehyde | 3,5-bis(trifluoromethyl)phenylmagnesium halide + ketone | 0-25 | 1-4 | - | Formation of tertiary alcohol after aqueous workup |
Additional Notes and Considerations
- The choice of solvent mixture (e.g., THF with aromatic hydrocarbons) enhances solubility and reaction control.
- The reaction exothermicity during paraformaldehyde addition requires temperature monitoring and controlled addition.
- The intermediate benzyl alcohol can be further functionalized, e.g., halogenated to benzyl halides, which serve as versatile intermediates.
- The molar excess of paraformaldehyde is a critical parameter; unlike typical reactions where excess reagent improves yield, here it reduces yield and complicates separation.
- Analytical techniques such as gas chromatography and thin-layer chromatography are used to monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Types of Reactions:
Oxidation: Can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield amines or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or alkoxides under acidic or basic conditions.
Major Products:
Oxidation: Imines or amides.
Reduction: Amines or alkanes.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol is a chemical compound with a complex structure featuring a bis(trifluoromethyl)phenyl moiety attached to a tertiary alcohol. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its chemical properties and biological activity. The molecular formula of this compound is and it has a molecular weight of approximately 286.21 g/mol .
Applications in Pharmaceuticals
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol has applications as a potential precursor in pharmaceuticals. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry. Compounds containing trifluoromethyl groups have demonstrated significant antimicrobial properties, proving effective against drug-resistant bacterial strains, including Staphylococcus aureus. The unique electronic characteristics of the trifluoromethyl substituents enhance the pharmacological profiles of these compounds, making them valuable in drug development.
Antimicrobial Agent
Studies on the interactions of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol with biological systems have revealed its potential as an antimicrobial agent. The compound's ability to disrupt bacterial membranes and inhibit growth has been documented, suggesting it could serve as a lead compound for further development in combating resistant strains of bacteria. Additionally, its interactions with enzymes involved in metabolic pathways could provide insights into its pharmacokinetic properties.
Use in Scientific Research
Mechanism of Action
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol
Molecular Targets and Pathways: This compound may interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. It can influence metabolic pathways and signal transduction processes.
3-(2,4,6-Trimethoxybenzyl)azetidine
Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors, affecting cellular functions and biochemical pathways. Its methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Compound 1 : 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol
- Synthesis : Synthesized via Grignard reaction (EtMgBr) with 3,5-bis(trifluoromethyl)benzaldehyde in THF, yielding 43% as a white solid after purification .
- Key Properties :
Compound 2 : 2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol
- Structure : Hydroxyl at C2, two methyl groups at C2.
- Identification : CAS 67570-38-1; used in industrial and scientific research .
- Safety Profile : Requires precautions for inhalation and skin contact, though detailed toxicity data are unavailable .
Target Compound : 2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol
- Structure : Hydroxyl at C1, single methyl at C2.
- Compared to Compound 2, the hydroxyl at C1 may increase acidity due to reduced steric shielding and proximity to the electron-withdrawing aryl group.
Physical and Chemical Property Comparison
Functional Implications
- Electron Effects : The -CF₃ groups in all compounds enhance resistance to oxidation and metabolic degradation.
- Steric Effects : Compound 2’s two methyl groups at C2 likely hinder reactions at the hydroxyl group, whereas the target compound’s single methyl at C2 may permit moderate reactivity.
- Solubility : The hydroxyl at C1 in the target compound and Compound 1 could improve water solubility compared to Compound 2’s tertiary alcohol.
Research Findings and Challenges
- Synthesis Efficiency : Compound 1’s modest yield (43%) highlights challenges in synthesizing fluorinated alcohols, possibly due to steric or electronic factors . The target compound may face similar hurdles.
- Spectroscopic Differentiation : Distinct 1H NMR signals for the hydroxyl-bearing carbons (e.g., δ 4.80 in Compound 1 vs. δ ~1.5 for tertiary alcohols in Compound 2) aid structural elucidation .
- Safety Considerations : Compound 2’s safety data emphasize handling precautions for fluorinated alcohols, which likely apply to the target compound as well .
Q & A
Basic: What synthetic methodologies are effective for preparing 2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves multi-step routes, including:
- Friedel-Crafts Alkylation : Reacting 3,5-bis(trifluoromethyl)benzene with 2-methylpropanal derivatives under acidic conditions (e.g., AlCl₃) to form the aryl-substituted intermediate.
- Reduction of Acyl Chlorides : Using precursors like 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride (), followed by reduction with LiAlH₄ or catalytic hydrogenation (Pd/C) to yield the alcohol.
Critical conditions include maintaining anhydrous environments for Grignard-like reactions, controlling temperatures (e.g., −78°C for cryogenic steps), and optimizing stoichiometry to minimize side reactions. Yields are highly sensitive to steric hindrance from the trifluoromethyl groups, requiring excess reagents or prolonged reaction times .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- ¹H/¹⁹F NMR : The trifluoromethyl groups produce distinct ¹⁹F NMR signals near −60 to −65 ppm (split due to coupling with adjacent protons). The hydroxyl proton appears as a broad singlet (~1–2 ppm) in ¹H NMR, exchangeable with D₂O.
- IR Spectroscopy : Strong O-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200–1100 cm⁻¹).
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) at m/z 324.1 (C₁₂H₁₁F₆O⁺). Cross-validate with X-ray crystallography (e.g., ) for absolute configuration determination .
Basic: How can researchers ensure purity and stability during storage, given the compound’s sensitivity to moisture or oxidation?
Answer:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from anhydrous ethanol.
- Storage : Under inert atmosphere (Ar/N₂) at −20°C in amber vials. Monitor degradation via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) .
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility. Trifluoromethyl groups enhance hydrolytic resistance, but the hydroxyl group may oxidize; add antioxidants like BHT if needed .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions, and how do computational models enhance this understanding?
Answer:
The electron-withdrawing trifluoromethyl groups polarize the C-O bond, increasing the electrophilicity of the adjacent carbon. Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) predict transition states for SN2 reactions, showing a high energy barrier due to steric hindrance from the 2-methyl group. Kinetic isotopic effect (KIE) experiments and Hammett plots can validate computational predictions. Comparative studies with non-fluorinated analogs reveal a 10-fold rate decrease, attributed to reduced nucleophile accessibility .
Advanced: How does the compound’s stereoelectronic profile influence its role in asymmetric catalysis or chiral auxiliary applications?
Answer:
The rigid 3,5-bis(trifluoromethyl)phenyl group creates a chiral environment, enabling use as a ligand in asymmetric catalysis. For example:
- Pd-Catalyzed Cross-Couplings : The CF₃ groups enhance Lewis acidity, improving oxidative addition rates.
- Chiral Resolution : Derivatize the hydroxyl group with chiral acids (e.g., Mosher’s acid) for enantiomeric excess (ee) determination via ¹⁹F NMR. X-ray diffraction ( ) confirms absolute configuration, critical for correlating structure with catalytic activity .
Advanced: What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
Answer:
Discrepancies often arise from experimental methods (e.g., calorimetry vs. computational estimates). To reconcile:
- Gas-Phase Ion Energetics : Use mass spectrometry-based techniques (e.g., CID) to measure bond dissociation energies, cross-referenced with high-level CCSD(T) calculations.
- Solvent Effects : Correct for solvation using COSMO-RS models, as trifluoromethyl groups exhibit strong solvent interactions. Data from 3,5-bis(trifluoromethyl)phenol ( ) provide benchmarks for adjusting solvation-free values .
Advanced: How does the compound’s fluorinated architecture impact its pharmacokinetic profile in medicinal chemistry studies?
Answer:
While not FDA-approved, its structural features are explored for:
- Metabolic Stability : CF₃ groups reduce cytochrome P450-mediated oxidation, prolonging half-life.
- Membrane Permeability : LogP calculations (e.g., XLogP3) predict enhanced lipophilicity, validated via PAMPA assays.
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with protein targets (e.g., kinase inhibitors). Contrast with non-fluorinated analogs to isolate CF₃-specific effects .
Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
Answer:
- Challenges : Co-elution of fluorinated byproducts in HPLC, interference from degradation products.
- Solutions : Use UPLC-MS/MS with a HILIC column for polar impurities. For heavy metals, ICP-MS with collision/reaction cell modes eliminates polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺). Validate methods per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
